1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by its molecular structure, which includes a tetrahydroisoquinoline core with a sulfonamide group at the 7-position and a hydrochloride counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method is the Biltz synthesis, which involves the reaction of benzylamine with a suitable aldehyde to form the tetrahydroisoquinoline ring. Subsequent sulfonation and conversion to the sulfonamide derivative are achieved through specific reaction conditions, including the use of sulfonating agents and amination reagents.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are employed to ensure efficient production. The choice of solvents, temperature control, and reaction time are critical factors in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the sulfonamide group or other positions on the ring can lead to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride is compared with other similar compounds, such as:
Isoquinoline: A closely related compound with a similar core structure but lacking the sulfonamide group.
Tetrahydroisoquinoline derivatives: Other derivatives with different substituents or functional groups.
Sulfonamide analogs: Compounds with similar sulfonamide groups but different core structures.
Uniqueness: The uniqueness of this compound lies in its specific combination of the tetrahydroisoquinoline core and the sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the exploration of new biological activities. Continued research and development in this area may lead to further discoveries and advancements in various fields.
Properties
CAS No. |
31404-60-1 |
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Molecular Formula |
C9H13ClN2O2S |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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